molecular formula C5H9Cl3O2Sn B14615308 Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester CAS No. 59586-04-8

Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester

Cat. No.: B14615308
CAS No.: 59586-04-8
M. Wt: 326.2 g/mol
InChI Key: KYVAIZVTPRZWDG-UHFFFAOYSA-K
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Description

Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound is notable for its unique structure, which includes a trichlorostannyl group attached to a methyl ester of 2-methylpropanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester typically involves the esterification of 2-methylpropanoic acid with methanol in the presence of a catalyst. The trichlorostannyl group is introduced through a subsequent reaction with trichlorostannyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichlorostannyl group to other tin-containing groups.

    Substitution: The trichlorostannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of tin, while substitution reactions can produce a variety of organotin compounds.

Scientific Research Applications

Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.

    Industry: It is used in the production of polymers and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The trichlorostannyl group can form bonds with various biomolecules, affecting their function and activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with proteins and nucleic acids is of particular interest.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-methyl-, 3-phenylpropyl ester
  • Propanoic acid, 3-hydroxy-2-methyl-, methyl ester
  • Propanoic acid, 2-methyl-, 3-methylbutyl ester

Uniqueness

Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester is unique due to the presence of the trichlorostannyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

59586-04-8

Molecular Formula

C5H9Cl3O2Sn

Molecular Weight

326.2 g/mol

IUPAC Name

methyl 2-methyl-3-trichlorostannylpropanoate

InChI

InChI=1S/C5H9O2.3ClH.Sn/c1-4(2)5(6)7-3;;;;/h4H,1H2,2-3H3;3*1H;/q;;;;+3/p-3

InChI Key

KYVAIZVTPRZWDG-UHFFFAOYSA-K

Canonical SMILES

CC(C[Sn](Cl)(Cl)Cl)C(=O)OC

Origin of Product

United States

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